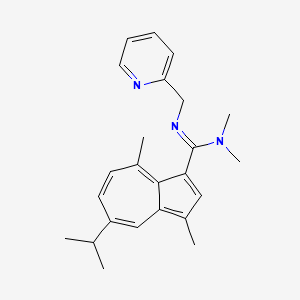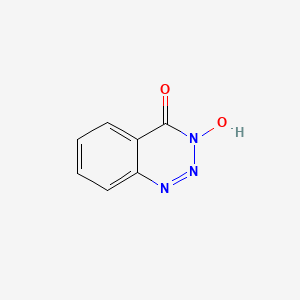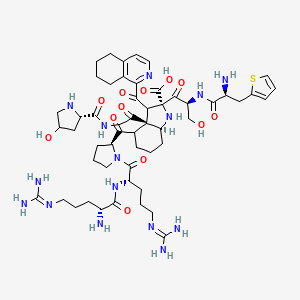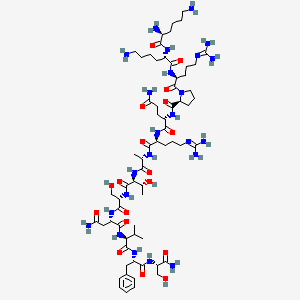
Kemptamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kemptamide is a synthetic peptide composed of 13 amino acid residues. It is known for its role as a substrate for myosin light-chain kinase (MLCK), an enzyme that plays a crucial role in muscle contraction and other cellular processes . The molecular formula of this compound is C65H112N24O18, and it has a molecular weight of 1517.73 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Kemptamide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反応の分析
Types of Reactions
Kemptamide can undergo various chemical reactions, including:
Oxidation: Oxidation of specific amino acid residues, such as methionine, can occur under certain conditions.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within this compound can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly employed.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
科学的研究の応用
Kemptamide has a wide range of applications in scientific research:
Chemistry: Used as a model substrate in studies of enzyme kinetics and peptide synthesis.
Biology: Investigated for its role in cellular processes involving MLCK, such as muscle contraction and cell motility.
Medicine: Potential therapeutic applications in conditions related to muscle function and regulation.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
作用機序
Kemptamide exerts its effects primarily through its interaction with myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to conformational changes that enable muscle contraction. This process is crucial for various cellular functions, including muscle contraction, cell motility, and signal transduction .
類似化合物との比較
Similar Compounds
Myosin Light Chain Peptide: Another substrate for MLCK, used in similar biochemical studies.
Phosphopeptides: Peptides that contain phosphorylated amino acids, used to study kinase activity.
Synthetic Peptides: Various synthetic peptides with different sequences and properties
Uniqueness of Kemptamide
This compound is unique due to its specific sequence and its role as a substrate for MLCK. This makes it particularly valuable in studies related to muscle contraction and cellular signaling pathways .
Conclusion
This compound is a versatile synthetic peptide with significant applications in scientific research. Its role as a substrate for MLCK makes it a valuable tool in studies of muscle contraction and cellular processes. The synthesis, chemical reactions, and applications of this compound highlight its importance in various fields, including chemistry, biology, medicine, and industry.
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H112N24O18/c1-33(2)49(61(105)84-42(29-36-15-6-5-7-16-36)57(101)85-44(31-90)51(71)95)87-58(102)43(30-48(70)94)83-59(103)45(32-91)86-62(106)50(35(4)92)88-52(96)34(3)78-54(98)39(19-12-26-76-64(72)73)80-56(100)40(22-23-47(69)93)81-60(104)46-21-14-28-89(46)63(107)41(20-13-27-77-65(74)75)82-55(99)38(18-9-11-25-67)79-53(97)37(68)17-8-10-24-66/h5-7,15-16,33-35,37-46,49-50,90-92H,8-14,17-32,66-68H2,1-4H3,(H2,69,93)(H2,70,94)(H2,71,95)(H,78,98)(H,79,97)(H,80,100)(H,81,104)(H,82,99)(H,83,103)(H,84,105)(H,85,101)(H,86,106)(H,87,102)(H,88,96)(H4,72,73,76)(H4,74,75,77)/t34-,35+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-,50-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCSQHMDTJAWNX-PVKGJVGDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H112N24O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1517.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89315-28-6 |
Source


|
| Record name | Kemptamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
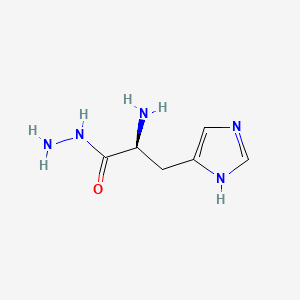
![(2R,3S)-2-amino-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]butanoic acid](/img/structure/B1673305.png)




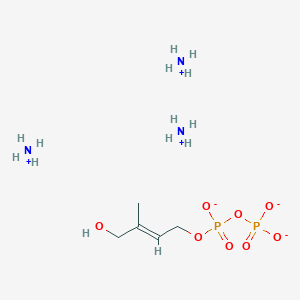
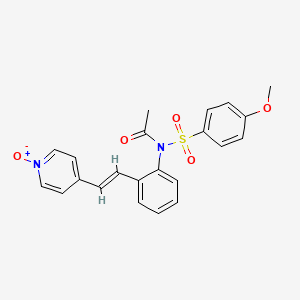
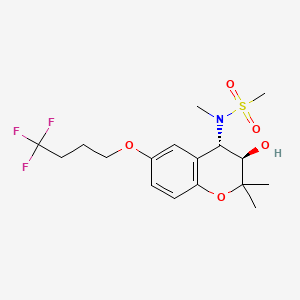
![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)

